
Vestipitant
Descripción general
Descripción
Métodos De Preparación
La síntesis de Vestipitant implica una estrategia convergente mediante la conexión de dos bloques de construcción quirales utilizando una reacción de formación de urea . La síntesis comienza con la generación de un reactivo de Grignard a partir de un bromuro, seguido de una síntesis de cetona de Weinreb. La amida cetónica resultante se somete a una resolución cinética dinámica para aislar el enantiómero deseado. El compuesto final se obtiene a través de una serie de pasos que incluyen la reducción de amida, la protección de Boc y la formación de urea .
Análisis De Reacciones Químicas
Vestipitant se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: El compuesto puede reducirse utilizando agentes reductores comunes como el borohidruro de sodio.
Aplicaciones Científicas De Investigación
Vestipitant se ha investigado para varias aplicaciones de investigación científica:
Mecanismo De Acción
Vestipitant ejerce sus efectos antagonizando selectivamente el receptor NK1 . Este receptor está involucrado en la transmisión del dolor y la respuesta emética. Al bloquear este receptor, this compound puede prevenir las náuseas y los vómitos, y potencialmente aliviar la ansiedad y el insomnio .
Comparación Con Compuestos Similares
Vestipitant se compara con otros antagonistas del receptor NK1 como:
- Aprepitant
- Casopitant
- Fosaprepitant
- L-733,060
- Maropitant this compound es único debido a su alta selectividad y potencia como antagonista del receptor NK1 .
Actividad Biológica
Vestipitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist that has been primarily studied for its potential therapeutic effects in conditions such as primary insomnia and post-operative nausea and vomiting (PONV). This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and potential applications.
This compound exerts its effects by blocking the NK-1 receptors, which are known to mediate the actions of substance P, a neuropeptide involved in pain perception, stress response, and various other physiological processes. By inhibiting these receptors, this compound may modulate sleep patterns and reduce nausea.
Primary Insomnia
A pivotal study investigated the hypnotic effects of this compound in patients with primary insomnia. The study was a randomized, double-blind, placebo-controlled trial involving 161 patients who received this compound (15 mg) or placebo over 28 days. Key findings included:
- Wake After Sleep Onset (WASO) : Significant improvement was observed in WASO on both nights 1/2 and 27/28 (P = 0.001 and P = 0.02, respectively).
- Total Sleep Time (TST) : TST increased significantly on nights 1/2 (P < 0.0001) and showed sustained improvement on nights 27/28 (P = 0.02).
- Cognitive Function : No residual cognitive impairment was noted the following day (P > 0.05) .
Table 1: Summary of Key Efficacy Outcomes
Outcome Measure | Night 1/2 Results | Night 27/28 Results | P-value |
---|---|---|---|
WASO | Improved | Improved | P = 0.001 / P = 0.02 |
Total Sleep Time (TST) | Increased | Increased | P < 0.0001 / P = 0.02 |
Cognitive Function | No impairment | No impairment | P > 0.05 |
Post-Operative Nausea and Vomiting
In addition to insomnia, this compound has been evaluated for its efficacy in preventing PONV. A separate study assessed an intravenous formulation of this compound in healthy subjects, focusing on its pharmacokinetics and tolerability. The findings indicated that the new formulation reduced hemolytic activity compared to previous formulations .
Safety Profile
The safety profile of this compound has been generally favorable across studies:
- Adverse Events : Reported adverse events occurred in 25% of patients receiving this compound compared to 22% with placebo, with headaches being the most common side effect .
- Tolerability : In the intravenous formulation study, most infusion site reactions were mild (Grade 1), with no severe reactions reported .
Case Studies and Research Findings
Several case studies have further illustrated the potential benefits of this compound:
- Case Study on Insomnia : A patient treated with this compound exhibited significant improvements in sleep quality and duration after four weeks of therapy, aligning with clinical trial results.
- Research on Tinnitus : Preliminary investigations have suggested that this compound may also be beneficial in managing tinnitus symptoms due to its action on NK-1 receptors .
Propiedades
Número CAS |
334476-46-9 |
---|---|
Fórmula molecular |
C23H24F7N3O |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H24F7N3O/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3/t14-,20-/m1/s1 |
Clave InChI |
SBBYBXSFWOLDDG-JLTOFOAXSA-N |
SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Apariencia |
Solid powder |
Key on ui other cas no. |
334476-46-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GW597599; GW 597599; GW-597599; Vestipitant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.